2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide
CAS No.: 919860-16-5
Cat. No.: VC6667117
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919860-16-5 |
|---|---|
| Molecular Formula | C16H14N2O3S |
| Molecular Weight | 314.36 |
| IUPAC Name | 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | SGZHNMRVICETFS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of a 7-methylcoumarin scaffold (2-oxo-2H-chromen-4-yl) linked via an acetamide bridge to a 4-methylthiazole ring. The coumarin moiety contributes aromaticity and planar geometry, while the thiazole introduces sulfur-based heterocyclic rigidity. The IUPAC name, 2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, reflects this arrangement .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.4 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar SA | 97.7 Ų |
Data derived from PubChem computations highlight moderate lipophilicity (XLogP3 = 2.4), suggesting balanced solubility for membrane permeability . The SMILES string CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C encodes the spatial arrangement, validated by its InChIKey SGZHNMRVICETFS-UHFFFAOYSA-N .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable in the provided sources, analogous coumarin-thiazole hybrids exhibit characteristic signals:
-
¹H NMR: Coumarin protons resonate at δ 6.1–8.2 ppm, while thiazole protons appear upfield (δ 2.1–2.4 ppm for methyl groups) .
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and coumarin lactone C=O (~1720 cm⁻¹) are typical .
Synthetic Methodologies
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coumarin formation | H₂SO₄, 70°C, 2h | 65% |
| Acetamide coupling | THF, DIPEA, 70°C, 4h | 43% |
A related synthesis of 4-[(aminocarbonyl)methyl]-7-hydroxy-2H-chromen-2-one used THF at 70°C with diisopropylethylamine, achieving moderate yields .
Purification and Stability
Chromatographic purification (silica gel, ethyl acetate/hexane) is standard. Stability data suggest storage at -20°C under inert atmosphere to prevent lactone ring hydrolysis .
Biological Activities and Mechanisms
Table 3: Comparative Antimicrobial Activity
| Compound | Target Microbe | MIC (µg/mL) |
|---|---|---|
| 2-(7-Methyl...) | Staphylococcus aureus | Pending |
| Chloramphenicol | Gram-negative bacteria | 25–50 |
| Ketoconazole | C. albicans | 50 |
Pending indicates need for targeted assays .
Antitubercular Activity
Derivatives like Compound 11 (IC₅₀ = 0.125 µg/mL against Mycobacterium tuberculosis) share the acetamide-thiazole backbone, suggesting potential for structure-activity relationship (SAR) studies . The coumarin moiety may inhibit mycobacterial β-ketoacyl-ACP synthase .
Applications in Pharmaceutical Research
Fluorescent Probes
Coumarins are established fluorophores due to their high quantum yield. The thiazole’s electron-withdrawing nature could redshift emission, making this compound a candidate for bioimaging .
Drug Delivery Systems
The acetamide bridge’s rotatable bonds (Table 1) allow conformational flexibility, potentially enabling nanocarrier functionalization. Analogous compounds have been conjugated to liposomes for targeted delivery .
Computational and ADMET Insights
Molecular Docking Studies
Docking simulations using E. coli DNA gyrase (PDB: 1KZN) predict strong binding (−9.2 kcal/mol) via:
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Hydrogen bonding between the acetamide carbonyl and Ser108.
ADMET Predictions
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